molecular formula C22H27ClN2O3 B192749 Cetirizine Methyl Ester CAS No. 83881-46-3

Cetirizine Methyl Ester

Cat. No. B192749
Key on ui cas rn: 83881-46-3
M. Wt: 402.9 g/mol
InChI Key: BYCHNMFDSQCCDD-UHFFFAOYSA-N
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Patent
US06100400

Procedure details

10 gr. of (0.035 mole) of 1-[(4-chlorophenyl)phenylmethyl]piperazine, 8.06 gr. (0.0525 mole) of methyl 2-chloroethoxyacetate and 50 ml. of triethylamine were introduced into a pressure vessel and treated in a similar way as described in example 1. 12.5 gr. of methyl [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate is obtained as reddish oil (88.7% yield).
Quantity
0.035 mol
Type
reactant
Reaction Step One
Quantity
0.0525 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1.Cl[CH2:22][CH2:23][O:24][CH2:25][C:26]([O:28][CH3:29])=[O:27]>C(N(CC)CC)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[N:9]2[CH2:10][CH2:11][N:12]([CH2:22][CH2:23][O:24][CH2:25][C:26]([O:28][CH3:29])=[O:27])[CH2:13][CH2:14]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.035 mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(N1CCNCC1)C1=CC=CC=C1
Step Two
Name
Quantity
0.0525 mol
Type
reactant
Smiles
ClCCOCC(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated in a similar way

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(N1CCN(CC1)CCOCC(=O)OC)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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